Product packaging for Ethyl 6-methoxy-3-oxohexanoate(Cat. No.:CAS No. 1227787-88-3)

Ethyl 6-methoxy-3-oxohexanoate

Cat. No.: B2952704
CAS No.: 1227787-88-3
M. Wt: 188.223
InChI Key: VUCFQBNPRHCETH-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The primary significance of Ethyl 6-methoxy-3-oxohexanoate lies in its role as a versatile intermediate in multi-step organic synthesis. Its structure allows for a range of chemical transformations, making it a valuable component in constructing more complex molecules. A notable application is its use in the synthesis of bicyclo[4.1.0]heptane pyrrolidine (B122466) compounds, which are investigated as agonists for orexin (B13118510) receptors. google.com Orexins are neuropeptides that regulate sleep and wakefulness, and compounds that target these receptors have potential therapeutic applications for neurological and psychiatric disorders. google.com The availability of this compound for research purposes underscores its role as a building block in the development of new pharmaceutical agents. biosynth.com

Overview of β-Keto Esters in Organic Synthesis and Their Analogues

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester group. fiveable.me This structural arrangement confers unique reactivity, making them exceptionally useful in synthetic organic chemistry. researchgate.netrsc.org The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic, allowing for the easy formation of a stabilized enolate ion in the presence of a base. fiveable.me This enolate can then act as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Claisen condensations. fiveable.menih.gov

The versatility of β-keto esters makes them foundational intermediates for the synthesis of a diverse range of molecular architectures, from complex natural products to pharmaceutical drugs. rsc.orgnih.govresearchgate.net The ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a ketone, providing a pathway to synthesize substituted ketones. nih.gov Furthermore, the reactivity of both carbonyl groups can be selectively exploited to build intricate molecular frameworks. researchgate.net

Numerous analogues of this compound exist, differing in chain length, substituents, or the position of the functional groups. These structural variations lead to different applications:

Ethyl 3-oxohexanoate (B1246410) : This shorter-chain analogue is used in the synthesis of antisepsis agents and as a flavoring agent. acs.orgthegoodscentscompany.com

Ethyl 6-oxohexanoate : Lacking the methoxy (B1213986) group, this compound is used as a reagent in the synthesis of anticancer agents and inhibitors for various kinases. chemicalbook.com

Tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate : This more complex analogue is a key intermediate in the synthesis of HMG-CoA reductase inhibitors, which are used as hypolipidemic and hypocholesterolemic agents. google.comgoogle.com

Other Analogues : Variations include additional alkyl groups, such as in Ethyl 5-methyl-3-oxohexanoate, or aromatic rings, as seen in Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate, each serving as intermediates in different synthetic pathways. bldpharm.combldpharm.com

Scope and Research Trajectories of this compound

The current research involving this compound is primarily directed towards medicinal chemistry and the development of novel therapeutics. Its documented use as a precursor in the synthesis of orexin receptor agonists highlights a significant research trajectory. google.com Orexin receptors are a key target in the treatment of sleep disorders like narcolepsy and insomnia, as well as other neurological conditions related to arousal, emotion, and energy homeostasis. google.com

The synthetic utility of this compound suggests its potential application in the creation of libraries of related molecules for drug discovery screening. By modifying the core structure derived from this compound, chemists can explore the structure-activity relationships of new potential drug candidates. Its commercial availability for research use indicates an ongoing demand within the scientific community for this specific building block to advance these and other research endeavors. biosynth.com

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B2952704 Ethyl 6-methoxy-3-oxohexanoate CAS No. 1227787-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-methoxy-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-13-9(11)7-8(10)5-4-6-12-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCFQBNPRHCETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of Ethyl 6 Methoxy 3 Oxohexanoate and Its Analogues

Reactivity of the Keto Group in Selective Transformations

Nucleophilic Additions and Reductions

The carbonyl carbon of the keto group in Ethyl 6-methoxy-3-oxohexanoate is electrophilic and susceptible to attack by nucleophiles. This includes reactions with organometallic reagents (like Grignard or organolithium reagents) and hydride-donating reducing agents.

Reduction of the keto group leads to the formation of the corresponding secondary alcohol, Ethyl 6-methoxy-3-hydroxyhexanoate. This transformation can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Biocatalytic reductions are also possible, as demonstrated with analogous β-keto esters. For instance, the bioreduction of ethyl 3-oxohexanoate (B1246410) can produce ethyl (R)-3-hydroxyhexanoate, highlighting the potential for stereoselective transformations.

Table 1: Examples of Reduction Reactions of β-Keto Esters

ReactantReagent/CatalystProductReaction Type
Ethyl 3-oxohexanoateYeast/BiocatalystEthyl (R)-3-hydroxyhexanoateEnantioselective Bioreduction
This compoundSodium Borohydride (NaBH₄)Ethyl 6-methoxy-3-hydroxyhexanoateChemoselective Ketone Reduction

Aldol (B89426) and Other Condensation Reactions

The presence of acidic protons on the α-carbon (C-2), situated between the ketone and ester groups, facilitates the formation of an enolate, which is a key intermediate in condensation reactions. The dianion of β-keto esters, formed by using a strong base like sodium hydride followed by n-butyllithium, can react with various aldehydes and ketones in aldol-type condensation reactions. This reaction results in the formation of δ-hydroxy-β-keto esters. These products can subsequently be dehydrated to yield the corresponding γ,δ-unsaturated-β-keto esters.

Another notable condensation reaction involving β-keto esters is the Biginelli reaction. This is a one-pot multicomponent reaction where a β-keto ester (like ethyl acetoacetate), an aldehyde, and urea (B33335) combine under acidic conditions to form dihydropyrimidinones.

Exploration of Enolate Chemistry and Alkylation at the α-Carbon

The protons at the C-2 position of β-keto esters are significantly acidic (pKa ≈ 11 in DMSO) because the resulting negative charge of the enolate is stabilized by resonance across both the ketone and the ester carbonyl groups. This acidity allows for easy deprotonation by moderately strong bases, such as sodium ethoxide, to form a stable enolate. youtube.com

This enolate is a powerful nucleophile and can readily participate in Sₙ2 reactions with alkyl halides. This reaction provides a straightforward method for introducing alkyl groups at the α-carbon, leading to a wide variety of substituted β-keto esters. aklectures.com If a second acidic proton remains after the first alkylation, the process can be repeated with a different alkyl halide to synthesize di-alkylated products. youtube.com

Table 2: General Scheme for α-Alkylation of β-Keto Esters

StepReagentsIntermediate/ProductDescription
1Sodium Ethoxide (NaOEt)Enolate AnionDeprotonation of the α-carbon
2Alkyl Halide (R-X)α-Alkylated β-Keto EsterNucleophilic attack by the enolate

Reactivity of the Ester Moiety

The ethyl ester group is another key functional handle in the molecule, allowing for transformations such as hydrolysis, transesterification, and amidation.

Hydrolysis and Transesterification Reactions

The ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 6-methoxy-3-oxohexanoic acid. aklectures.com This process, particularly under basic conditions (saponification), is typically followed by acidification to protonate the resulting carboxylate. The product, a β-keto acid, is often unstable and can readily undergo decarboxylation upon heating to yield a ketone. aklectures.com

Transesterification is a valuable reaction for modifying the ester group without disturbing other parts of the molecule. rsc.org β-keto esters can be selectively transesterified in the presence of other types of esters. rsc.org This transformation is typically catalyzed by acids, bases, or enzymes (like lipases) and involves reacting the ethyl ester with a different alcohol (e.g., methanol, propanol) to exchange the alkoxy group. rsc.org The reaction is believed to proceed through an enol or acylketene intermediate. rsc.org

Table 3: Catalysts for Transesterification of β-Keto Esters

Catalyst TypeExamplesConditions
EnzymaticCandida antarctica Lipase B (CALB)Mild, often solvent-free
Lewis AcidAnhydrous Iron Sulfate (Fe₂(SO₄)₃)Elevated temperature (e.g., 80 °C)
BasePotassium tert-butoxide (KOtBu)Often used for direct amidation but can facilitate transesterification

Amidation and Other Carboxyl Group Derivatizations

The direct conversion of esters to amides is a fundamental transformation in organic synthesis. Recent methodologies have enabled the efficient amidation of esters, including β-keto esters. One solvent-free approach involves the ball-milling of an ester, an amine, and a substoichiometric amount of potassium tert-butoxide (KOtBu). nih.gov This mechanochemical method has been used to prepare a diverse library of amides. nih.gov

Furthermore, transition-metal catalysis offers another route for direct amidation. Manganese-pincer complexes, for example, have been shown to catalyze the aminolysis of esters. mdpi.com A particularly relevant transformation is the direct α-amidation of β-keto esters, which can be achieved using nickelocene (B73246) as a catalyst. nih.govacs.org This method allows for the formation of α-amido-β-keto esters with broad substrate tolerance. acs.org

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The ketone and ester functionalities in this compound are primary sites for nucleophilic attack by organometallic reagents, leading to the formation of new carbon-carbon bonds. The outcome of these reactions is highly dependent on the nature of the organometallic reagent and the reaction conditions.

With strong, highly reactive organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents, the reaction typically proceeds via a two-step addition process. masterorganicchemistry.com The first equivalent of the reagent adds to the more electrophilic ketone at the C-3 position. However, the initially formed intermediate is often unstable and does not persist. The subsequent reaction depends on the fate of the ester group. Typically, a second equivalent of the organometallic reagent attacks the ethyl ester, leading to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com Isolating the product of a single addition to the ketone is challenging due to the high reactivity of these reagents. masterorganicchemistry.com

Less reactive organometallic reagents, such as organocadmium (R₂Cd) or Gilman (R₂CuLi) reagents, offer greater selectivity. These softer nucleophiles are known to react preferentially with acyl chlorides over esters and can sometimes be used to transform β-keto esters into different products, though their primary application is often in converting more reactive carboxylic acid derivatives to ketones.

A more sophisticated approach for carbon-carbon bond formation at the α-carbon (C-2) involves palladium catalysis. Palladium-catalyzed asymmetric allylation of β-keto esters is a well-established method for creating chiral centers. thieme-connect.com While this reaction typically involves an allylic substrate, it highlights the ability to functionalize the α-position through the formation of a palladium enolate. thieme-connect.comnih.gov This methodology provides a pathway to α-allyl ketones and other functionalized products under relatively mild conditions. nih.gov

Table 1: Expected Reactions with Various Organometallic Reagents
Organometallic ReagentPrimary Site of ReactionExpected Major Product(s)Notes
Grignard Reagents (e.g., CH₃MgBr)Ketone (C-3) and EsterTertiary AlcoholTwo equivalents of the reagent add, first to the ketone and then to the ester. masterorganicchemistry.com
Organolithium Reagents (e.g., CH₃Li)Ketone (C-3) and EsterTertiary AlcoholSimilar reactivity to Grignard reagents, leading to double addition.
Gilman Reagents (e.g., (CH₃)₂CuLi)Ketone (C-3) or α-carbon (C-2)Varies (e.g., conjugate addition if α,β-unsaturated)Generally less reactive; reaction outcome is more substrate-specific.
Palladium(0) with Allylic Substratesα-carbon (C-2)α-Allylated β-keto esterProceeds via a palladium enolate intermediate. nih.gov

Transformations Involving the Methoxy (B1213986) Group and Alkyl Chain

Beyond the carbonyl groups, the methoxy ether and the hexanoate (B1226103) backbone offer further opportunities for synthetic modification, allowing for deprotection, functionalization, and structural elaboration.

Selective Cleavage or Modification of the Methoxy Moiety

The cleavage of the methyl-oxygen bond in the methoxy group to reveal a hydroxyl group is a common transformation in organic synthesis. The stability of the C-O bond in alkyl ethers necessitates specific and often harsh conditions for cleavage. chem-station.com

Strong Lewis acids are frequently employed for this purpose. Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for demethylating ethers. chem-station.com The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Aluminum chloride (AlCl₃) is another Lewis acid used for this purpose, sometimes in combination with a nucleophilic thiol like ethanethiol (B150549) to facilitate the cleavage. rsc.org These methods are powerful but may lack chemoselectivity in complex molecules with other sensitive functional groups. rsc.org

More recent developments have introduced milder and more selective methods. For instance, visible-light photoredox catalysis has emerged as a powerful tool for C-O bond cleavage. nih.govscispace.com These reactions often proceed at room temperature and can exhibit high functional group tolerance. chemrxiv.org The mechanism may involve the generation of radical species that facilitate the bond-breaking process. nih.gov Another approach involves using hydrobromic acid (HBr), often in acetic acid at elevated temperatures, which protonates the ether oxygen to make the methyl group susceptible to nucleophilic attack by bromide. chem-station.com

Table 2: Selected Methods for Methoxy Group Cleavage
Reagent/MethodTypical ConditionsMechanism TypeKey Characteristics
Boron Tribromide (BBr₃)Dichloromethane, -78 °C to room temp.Lewis Acid-MediatedHighly effective but can be harsh; reacts violently with water. chem-station.com
Aluminum Chloride (AlCl₃) / EthanethiolDichloromethane, refluxLewis Acid-MediatedEffective for selective demethylation, but thiols can cause side reactions. rsc.org
Hydrobromic Acid (HBr)Acetic acid, elevated temperatures (~130 °C)Brønsted Acid-MediatedClassic method; requires high temperatures. chem-station.com
Visible-Light Photoredox CatalysisAcridinium photocatalyst, blue LED, room temp.Radical-BasedMild conditions, high functional group tolerance. nih.govchemrxiv.org

Functionalization and Chain Elaboration of the Hexanoate Backbone

The carbon skeleton of this compound can be further modified to introduce new functional groups or extend the chain length. The acidic α-protons at the C-2 position make this a prime site for alkylation. Deprotonation with a suitable base (e.g., sodium ethoxide) generates an enolate, which can then react with alkyl halides to introduce a variety of substituents, a classic and fundamental transformation of β-keto esters.

For chain elaboration, zinc carbenoid-mediated homologation offers a sophisticated method to extend the carbon chain by one methylene (B1212753) (-CH₂-) unit. orgsyn.org This reaction transforms β-keto esters into their corresponding γ-keto esters. orgsyn.orgacs.org The process is believed to involve the formation of a zinc enolate, which then reacts with a carbenoid reagent (such as EtZnCH₂I) to form a transient donor-acceptor cyclopropane (B1198618) intermediate. acs.orgnih.gov This intermediate then fragments to yield the chain-extended product. organic-chemistry.org This one-pot procedure provides rapid and efficient access to γ-keto esters under mild conditions. orgsyn.org Further modifications of this reaction allow for the introduction of substituents at the β-position of the resulting γ-keto ester by using substituted diiodoalkanes. organic-chemistry.org

Additionally, palladium-catalyzed reactions can be used to functionalize the backbone. For instance, the α-arylation of keto esters using a palladium catalyst with an appropriate ligand allows for the introduction of aryl groups at the C-2 position, providing access to β-aryl α-keto esters. nih.govorganic-chemistry.org

Table 3: Methods for Hexanoate Backbone Modification
TransformationReagent/MethodPosition of ModificationDescription
α-AlkylationBase (e.g., NaOEt), followed by Alkyl Halide (R-X)C-2 (α-carbon)Classic enolate chemistry to form a new C-C bond at the α-position.
HomologationZinc Carbenoid (e.g., EtZnCH₂I)Inserts a -CH₂- group between C-3 and C-4Converts the β-keto ester to a γ-keto ester via a cyclopropane intermediate. orgsyn.orgorganic-chemistry.org
α-ArylationPalladium Catalyst (e.g., Pd₂(dba)₃), Ligand, Base, Aryl HalideC-2 (α-carbon)Coupling reaction to introduce an aromatic ring at the α-position. nih.govorganic-chemistry.org
α-AllylationPalladium Catalyst, Allylic Alcohol/EsterC-2 (α-carbon)Forms a C-C bond with an allyl group at the α-position. thieme-connect.comnih.gov

Applications of Ethyl 6 Methoxy 3 Oxohexanoate and Its Derivatives in Complex Molecule Synthesis

Role as Key Intermediates in Total Synthesis Campaigns

The strategic placement of functional groups in ethyl 6-methoxy-3-oxohexanoate and its analogs makes them ideal starting points for the synthesis of intricate natural products. Their ability to undergo a variety of chemical transformations allows for the efficient assembly of complex carbon skeletons.

Precursors for Natural Products (e.g., Neopeltolide, Juruenolide C)

The utility of 3-oxohexanoate (B1246410) derivatives is prominently highlighted in the total synthesis of Neopeltolide, a potent macrolide with significant cytotoxic activity. While the direct use of this compound is not explicitly detailed in all reported syntheses, the closely related analog, ethyl 3-oxohexanoate, serves as a crucial precursor. In one of the key steps, a Noyori asymmetric reduction of the ketone in ethyl 3-oxohexanoate is employed to establish a critical stereocenter in the molecule. This transformation underscores the importance of the β-keto ester functionality in setting up the required stereochemistry for the natural product. The synthesis of Neopeltolide showcases how such building blocks can be elaborated through a sequence of reactions, including aldol (B89426) additions and cyclizations, to construct the complex macrolactone core.

Similarly, derivatives of functionalized hexanoates have been instrumental in the synthesis of other natural products like Juruenolide C. The total synthesis of 3-epi-Juruenolide C, for instance, commences from ethyl (2E,4S,5S)-4,5-dihydroxy-2-hexenoate. nih.gov This highlights the broader utility of substituted C6 ester building blocks in the assembly of butenolide-containing natural products. The strategic functionalization of the hexanoate (B1226103) chain allows for the necessary transformations to form the lactone ring and introduce the required stereocenters.

Natural ProductKey Precursor (Analog)Key Transformation
NeopeltolideEthyl 3-oxohexanoateNoyori Asymmetric Reduction
3-epi-Juruenolide CEthyl (2E,4S,5S)-4,5-dihydroxy-2-hexenoateIntramolecular Carbonylation

Building Blocks for Alkaloid Synthesis (e.g., Securinega Alkaloids)

The intricate and polycyclic structures of alkaloids, such as the Securinega family, present significant synthetic challenges. While direct evidence for the use of this compound in the synthesis of Securinega alkaloids is not extensively documented, the principles of retrosynthetic analysis suggest its potential as a valuable synthon. The functionalized six-carbon chain of this β-keto ester could be strategically employed to construct portions of the complex ring systems found in these alkaloids. The reactivity of the ketone and ester functionalities allows for annulation reactions and the introduction of nitrogen-containing moieties, which are characteristic features of alkaloids. The development of synthetic routes towards these complex natural products often relies on the creative use of versatile building blocks, and the unique substitution pattern of this compound positions it as a promising candidate for future synthetic endeavors in this area.

Chiral Building Blocks for Advanced Organic Molecules

The generation of enantiomerically pure compounds is of paramount importance in modern organic chemistry, particularly in the pharmaceutical industry. This compound and its derivatives can be transformed into valuable chiral building blocks, serving as precursors for a wide range of advanced organic molecules.

Intermediates for Chiral Side Chains of Complex Pharmaceutical Targets

The synthesis of complex pharmaceutical drugs often requires the stereoselective construction of intricate side chains. Chiral alcohols, which can be readily obtained from the asymmetric reduction of β-keto esters like this compound, are versatile intermediates for this purpose. These chiral alcohols can be further functionalized to introduce various pharmacophoric groups and to be appended to the core structure of a drug molecule. The methoxy (B1213986) group at the 6-position offers an additional handle for chemical modification, allowing for the synthesis of a diverse array of side chains with tailored properties. The ability to control the stereochemistry of these side chains is crucial for ensuring the desired biological activity and minimizing off-target effects of the final drug candidate.

Precursors for Biologically Relevant Scaffolds

Beyond their use in constructing side chains, derivatives of this compound can serve as precursors for the synthesis of various biologically relevant scaffolds. The dicarbonyl functionality, either in its open-chain form or after cyclization, is a gateway to a multitude of heterocyclic systems. For instance, condensation reactions with dinucleophiles can lead to the formation of pyrimidines, pyrazoles, and other important heterocyclic cores that are prevalent in medicinal chemistry. The methoxy group can influence the reactivity and substitution pattern of these scaffolds, providing a means to fine-tune their biological properties. The versatility of these building blocks allows for the rapid generation of libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.

In ¹H NMR spectroscopy, the chemical environment of each proton is analyzed. For Ethyl 6-methoxy-3-oxohexanoate, distinct signals are expected for the ethyl ester group, the methoxy (B1213986) group, and the hexanoate (B1226103) backbone. The presence of the ketone at the C3 position and the ether at the C6 position significantly influences the chemical shifts of adjacent protons. The active methylene (B1212753) protons at the C2 position, situated between two carbonyl groups, are characteristically acidic and may exhibit keto-enol tautomerism, which can lead to the appearance of additional, smaller signals in the spectrum.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbon atoms of the carbonyl groups (ester and ketone) are expected to resonate at low field (downfield) due to the strong deshielding effect of the oxygen atoms. The methoxy carbon and the carbons of the ethyl group will have characteristic chemical shifts.

Predicted ¹H NMR Data for this compound (in CDCl₃) This data is predictive and based on typical values for similar functional groups.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-a (CH₃-CH₂-O)1.25Triplet7.1
H-b (CH₃-CH₂-O)4.19Quartet7.1
H-c (-CO-CH₂-CO-)3.45Singlet-
H-d (-CO-CH₂-CH₂-)2.75Triplet6.5
H-e (-CH₂-CH₂-CH₂O-)1.90Quintet6.5
H-f (CH₂-O-CH₃)3.55Triplet6.5
H-g (O-CH₃)3.30Singlet-

Predicted ¹³C NMR Data for this compound (in CDCl₃) This data is predictive and based on typical values for similar functional groups.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (CH₃-CH₂-O)14.1
C2 (CH₃-CH₂-O)61.5
C3 (-CO-CH₂-CO-)49.0
C4 (-CO-CH₂-CH₂-)38.0
C5 (-CH₂-CH₂-CH₂O-)25.0
C6 (CH₂-O-CH₃)68.0
C7 (O-CH₃)59.0
C=O (Ketone)202.0
C=O (Ester)167.5

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, HRMS-ESI)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), allowing for the confirmation of the elemental formula (C₉H₁₆O₄).

Gas Chromatography-Mass Spectrometry (GC-MS) would provide information on the compound's volatility and produce a fragmentation pattern upon electron ionization. Key fragmentation pathways for this compound would likely include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a prominent fragment.

Loss of the methoxy group (-OCH₃).

Alpha-cleavage adjacent to the carbonyl groups.

McLafferty rearrangement , a characteristic fragmentation of ketones and esters, involving the transfer of a gamma-hydrogen and elimination of a neutral molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key characteristic absorption bands are predicted as follows:

Predicted IR Absorption Bands for this compound This data is predictive and based on typical values for the specified functional groups.

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)
AlkaneC-H stretch2950-2850
KetoneC=O stretch1715-1725
EsterC=O stretch1735-1750
EtherC-O stretch1070-1150
EsterC-O stretch1150-1300

The presence of two distinct carbonyl peaks would be a key feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the ketone carbonyl.

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, Flash Column Chromatography, GC)

Chromatographic methods are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity.

Flash Column Chromatography is the standard technique for the preparative purification of gram-to-kilogram scale quantities of organic compounds. rsc.org For a moderately polar compound like this compound, silica (B1680970) gel would be the stationary phase of choice. thieme-connect.com Elution would be performed using a mobile phase consisting of a gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). thieme-connect.comnih.gov The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for purity assessment and quantification. The analysis of β-keto esters by standard reversed-phase HPLC can be complicated by keto-enol tautomerism, which may result in poor peak shapes or split peaks. chromforum.org Method development to address this can involve adjusting the mobile phase pH or temperature to favor one tautomer or to accelerate the interconversion between forms. chromforum.org The use of specialized mixed-mode columns has also been reported to improve the chromatography of these compounds. chromforum.org

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It provides excellent separation and is often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification.

Mechanistic and Kinetic Studies on Transformations Involving Ethyl 6 Methoxy 3 Oxohexanoate

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of ethyl 6-methoxy-3-oxohexanoate and its subsequent transformations are governed by fundamental reaction mechanisms characteristic of esters and ketones. A plausible synthetic route involves a Claisen condensation or related acylation reactions. The mechanism of a base-catalyzed Claisen-type condensation to form a β-keto ester involves the deprotonation of an ester at the α-position to generate a nucleophilic enolate. libretexts.orgmasterorganicchemistry.com This enolate then attacks the carbonyl group of another ester molecule. For the specific synthesis of this compound, this would likely involve the reaction of ethyl 4-methoxybutanoate with an appropriate acylating agent.

Conversely, intramolecular transformations of molecules containing the this compound moiety can be understood through mechanisms like the Dieckmann condensation, which is an intramolecular Claisen condensation. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction is particularly relevant for the formation of five or six-membered rings. wikipedia.org If this compound were part of a larger diester molecule, base-catalyzed intramolecular cyclization would proceed via the formation of an enolate at either the C-2 or C-4 position, followed by nucleophilic attack on the other ester carbonyl, leading to a cyclic β-keto ester. organic-chemistry.orgwikipedia.org The regioselectivity of this cyclization would be influenced by the stability of the resulting ring and the steric hindrance around the reaction centers.

Kinetic Analysis of Reaction Rates and Determining Rate-Limiting Steps

For a typical base-catalyzed condensation, the rate law can be complex, but it generally depends on the concentration of the ester and the base. The methoxy (B1213986) group at the 6-position is unlikely to have a significant electronic effect on the enolate formation at the C-2 or C-4 positions due to its distance. However, it could influence the solubility of the molecule and its intermediates, thereby indirectly affecting the reaction kinetics.

A hypothetical kinetic study on the Dieckmann condensation of a diester leading to a cyclic product derived from this compound would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions. This data would allow for the determination of the reaction order with respect to each reactant and the calculation of the rate constant.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a kinetic study.

ExperimentInitial [Diester] (mol/L)Initial [Base] (mol/L)Initial Rate (mol/L·s)
10.10.11.2 x 10⁻⁵
20.20.12.4 x 10⁻⁵
30.10.22.4 x 10⁻⁵

This is a hypothetical interactive data table. You can sort the data by clicking on the column headers.

Theoretical and Computational Investigations of Reactivity and Transition States

Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound at a molecular level. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, determine the geometries of reactants, intermediates, and products, and calculate the energies of transition states.

For a Dieckmann condensation involving a precursor to a cyclic derivative of this compound, computational studies could elucidate the preferred pathway for cyclization (i.e., formation of a five-membered vs. a seven-membered ring if the molecule allows). By calculating the activation energies for the different possible cyclization routes, the most likely product can be predicted.

These calculations would also provide insights into the electronic structure of the transition states, revealing the nature of bond formation and breaking. For instance, the transition state for the carbon-carbon bond-forming step would show the partial formation of the new bond and the delocalization of charge.

A table summarizing hypothetical computational results for two possible cyclization pathways is presented below.

PathwayReactant Energy (Hartree)Transition State Energy (Hartree)Product Energy (Hartree)Activation Energy (kcal/mol)
5-exo-trig-550.123-550.089-550.14521.3
7-exo-trig-550.123-550.075-550.13030.1

This is a hypothetical interactive data table. You can sort the data by clicking on the column headers.

The lower activation energy for the 5-exo-trig pathway would suggest that the formation of the five-membered ring is kinetically favored.

Process Optimization and Scale Up Considerations in Academic Research

Development of Efficient and Scalable Synthetic Processes for Oxoester Production

The synthesis of β-keto esters such as Ethyl 6-methoxy-3-oxohexanoate is a cornerstone of organic chemistry, with the Claisen condensation being a primary and well-established method. uomustansiriyah.edu.iqlibretexts.org This intermolecular reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. youtube.com For the synthesis of this compound, a mixed Claisen condensation approach would be employed.

A plausible and efficient synthetic route to this compound is the mixed Claisen condensation between ethyl 4-methoxybutanoate and diethyl carbonate. In this reaction, a strong base is used to deprotonate the α-carbon of ethyl 4-methoxybutanoate, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent loss of an ethoxide leaving group results in the formation of the desired β-keto ester, this compound.

For a process to be considered scalable, several factors must be taken into account. These include the availability and cost of starting materials, the safety of the reagents and reaction conditions, the simplicity of the procedure, and the ease of product purification. The chosen starting materials, ethyl 4-methoxybutanoate and diethyl carbonate, are readily available and relatively inexpensive, making this route economically viable for larger-scale synthesis.

An alternative to the mixed Claisen condensation is the acylation of a ketone enolate. nih.gov However, this method can sometimes lead to inconsistent yields, particularly with aliphatic acylations. nih.gov The Claisen condensation generally offers a more robust and higher-yielding approach for the synthesis of β-keto esters. masterorganicchemistry.com

Table 1: Comparison of Synthetic Routes for Oxoester Production

Synthetic RouteStarting MaterialsKey ReagentsAdvantagesDisadvantages
Mixed Claisen Condensation Ethyl 4-methoxybutanoate, Diethyl carbonateStrong base (e.g., Sodium ethoxide)High yields, readily available starting materials, well-established reaction. uomustansiriyah.edu.iqlibretexts.orgRequires strictly anhydrous conditions, potential for side reactions if not carefully controlled.
Acylation of Ketone Enolates A suitable ketone and an acylating agentStrong base (e.g., LDA), Acyl halide or anhydrideCan be versatile for certain substrates.Inconsistent yields, especially in aliphatic acylations, may require more expensive reagents. nih.gov

Optimization of Reaction Parameters for Maximized Yield and Purity

The optimization of reaction parameters is a crucial step in developing a high-yielding and pure synthesis. For the Claisen condensation, several variables can be manipulated to achieve the desired outcome.

Base Selection: The choice of base is critical. Sodium ethoxide is a commonly used base for this transformation. libretexts.org It is important that the alkoxide base matches the alcohol portion of the ester to prevent transesterification side products. The amount of base is also a key parameter; a stoichiometric amount is typically required because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product. libretexts.org

Temperature Control: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Claisen condensations are often carried out at room temperature or with gentle heating. Lowering the temperature can sometimes improve selectivity and reduce the formation of undesired side products.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials without significant product degradation. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.

Work-up and Purification: The purification process is vital for obtaining a product of high purity. A typical work-up for a Claisen condensation involves quenching the reaction with a weak acid to neutralize the excess base and protonate the enolate of the β-keto ester. youtube.com The product is then extracted into an organic solvent, and the solvent is removed under reduced pressure. Further purification can be achieved through distillation or column chromatography.

Table 2: Optimization of Reaction Parameters for a Hypothetical Synthesis of this compound

ParameterCondition 1Condition 2Condition 3Outcome
Base Sodium Hydride (NaH)Sodium Ethoxide (NaOEt)Lithium Diisopropylamide (LDA)Sodium ethoxide provides a good balance of reactivity and ease of handling.
Solvent Ethanol (B145695)Tetrahydrofuran (THF)Diethyl EtherAnhydrous ethanol is often the solvent of choice when using sodium ethoxide.
Temperature 0 °CRoom Temperature50 °CRoom temperature is typically sufficient for the reaction to proceed at a reasonable rate.
Reaction Time 2 hours6 hours12 hoursMonitoring by TLC or GC is necessary to determine the point of maximum conversion.

Rational Selection of Solvents and Reagents for Process Efficiency and Sustainability

The principles of green chemistry are increasingly important in academic research, guiding the selection of solvents and reagents to create more sustainable and efficient processes.

Solvent Selection: The ideal solvent should be non-toxic, readily available, and easily recyclable. For the Claisen condensation, an alcohol corresponding to the ester's alkoxide group (e.g., ethanol for ethyl esters) is often used as the solvent. youtube.com While effective, the use of large volumes of volatile organic solvents is a concern. Research into solvent-free reaction conditions or the use of more environmentally benign solvents like ionic liquids or deep eutectic solvents is an active area of investigation.

Reagent Selection: The choice of reagents should prioritize those that are less hazardous and are used in stoichiometric or catalytic amounts. The use of a strong, non-nucleophilic base like sodium hydride can be effective, but it is also highly flammable. Sodium ethoxide, while also requiring careful handling, can be generated in situ from sodium metal and ethanol, or purchased as a solution. The use of diethyl carbonate as the acylating agent is advantageous as it is less corrosive and hazardous than acyl halides.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration. The Claisen condensation has a good atom economy, as the main byproduct is a simple alcohol molecule.

Waste Reduction: Minimizing waste is a critical aspect of a sustainable process. This can be achieved through optimizing the reaction to achieve high yields and selectivity, thereby reducing the need for extensive purification and minimizing the generation of side products. The recovery and reuse of solvents and catalysts, where applicable, can also significantly reduce the environmental impact of the synthesis.

Table 3: Green Chemistry Considerations for Oxoester Synthesis

PrincipleApplication in Oxoester Synthesis
Prevention Optimize reaction conditions to minimize byproduct formation.
Atom Economy The Claisen condensation generally has a high atom economy.
Less Hazardous Chemical Syntheses Use of diethyl carbonate instead of more hazardous acylating agents.
Safer Solvents and Auxiliaries Exploring solvent-free conditions or the use of greener solvents.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Investigating the use of bio-derived starting materials.
Reduce Derivatives The Claisen condensation is a direct method that avoids the need for protecting groups.
Catalysis While the base is stoichiometric in a traditional Claisen, catalytic approaches are an area of research.
Design for Degradation Considering the biodegradability of the final product and any byproducts.
Real-time analysis for Pollution Prevention Using in-situ monitoring techniques to control the reaction and prevent runaway conditions.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and releases.

Future Directions and Emerging Research Avenues in Ethyl 6 Methoxy 3 Oxohexanoate Chemistry

Exploration of Novel and Convergent Synthetic Pathways

The classical synthesis of β-keto esters often involves the Claisen condensation of two ester molecules. fiveable.me Future research is likely to focus on developing more efficient, convergent, and sustainable methods for the synthesis of functionalized β-keto esters like Ethyl 6-methoxy-3-oxohexanoate.

One promising avenue is the development of catalytic C-H insertion reactions. For instance, the Roskamp reaction, which involves the Lewis acid-catalyzed reaction of ethyl diazoacetate with an aldehyde, offers a direct route to β-keto esters. acs.org Adapting this methodology for aldehydes containing a methoxy (B1213986) group could provide a streamlined synthesis of the target molecule. Another approach involves the decarboxylative Claisen condensation, which utilizes magnesium enolates of substituted malonic acid half oxyesters as pronucleophiles with various acyl donors. organic-chemistry.org

Convergent strategies that combine multiple fragments in a single step are also of significant interest. A nickel-catalyzed amidation of β-keto esters has been reported, enabling a convergent synthesis of α-amidated products. nih.gov Exploring similar transition-metal-catalyzed cross-coupling reactions could lead to novel and efficient syntheses of this compound and its derivatives.

Synthetic Strategy Key Reagents/Catalysts Potential Advantages for this compound Synthesis Representative Reference for Similar Compounds
C-H Insertion (Roskamp Reaction)Ethyl diazoacetate, Lewis Acid (e.g., SnCl₂, BF₃·OEt₂)Direct and efficient conversion of methoxy-containing aldehydes. acs.org
Decarboxylative Claisen CondensationMagnesium enolates of malonic acid half oxyestersUse of carboxylic acids as acylating agents, mild reaction conditions. organic-chemistry.org
Nickel-Catalyzed AmidationNickelocene (B73246), LiOt-BuConvergent approach for introducing nitrogen-containing functionalities. nih.gov

Integration with Advanced Catalysis and Flow Chemistry Technologies

The integration of advanced catalytic systems and flow chemistry technologies stands to revolutionize the synthesis and manipulation of this compound.

Advanced Catalysis: Future research will likely explore a broader range of catalysts for the synthesis and transformation of this β-keto ester. This includes the use of environmentally benign catalysts like boric acid for transesterification reactions, which could be used to introduce different ester groups into the molecule. rsc.org Furthermore, palladium-catalyzed reactions of allylic esters of β-keto acids have been shown to generate palladium enolates, which can undergo a variety of transformations such as aldol (B89426) condensation and Michael addition. nih.gov Applying such methodologies to derivatives of this compound could open up new avenues for its functionalization.

Flow Chemistry: Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. The synthesis of β-keto esters via the Roskamp reaction has been successfully adapted to a flow process. acs.orgthieme-connect.com This approach allows for the safe handling of hazardous reagents like ethyl diazoacetate and enables the rapid production of the desired product. thieme-connect.com Future work could focus on developing a continuous flow synthesis of this compound, potentially integrating purification steps for a streamlined process.

Technology Key Features Potential Application to this compound Representative Reference for β-Keto Esters
Boric Acid CatalysisEnvironmentally benign, mild conditionsEfficient and sustainable transesterification to generate diverse esters. rsc.org
Palladium CatalysisFormation of palladium enolatesAccess to a wide range of functionalization reactions (e.g., aldol, Michael). nih.gov
Flow ChemistryEnhanced safety, scalability, and controlContinuous and automated synthesis of the target molecule. acs.orgthieme-connect.comthieme-connect.com

Development of Highly Enantioselective and Diastereoselective Transformations

The carbonyl group at the 3-position of this compound is a prime target for stereoselective transformations, leading to the formation of chiral β-hydroxy esters. These chiral building blocks are of high value in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Enantioselective Reduction: A significant area of future research will be the development of highly enantioselective methods for the reduction of the ketone functionality. Asymmetric transfer hydrogenation using chiral ruthenium catalysts has proven to be highly effective for the reduction of various β-keto esters, yielding β-hydroxy esters with excellent enantioselectivity. organic-chemistry.orgunc.edu Biocatalysis, employing enzymes such as dehydrogenases or whole-cell systems like baker's yeast, also presents a powerful and environmentally friendly approach for the enantioselective reduction of β-keto esters. nih.govresearchgate.net

Diastereoselective Transformations: For derivatives of this compound that already contain a stereocenter, the focus will be on developing diastereoselective reactions. For example, the diastereoselective reduction of δ-hydroxy-β-keto esters can lead to the formation of syn- and anti-diols, which are important structural motifs in many natural products. nih.gov Research into substrate-controlled or catalyst-controlled diastereoselective reactions will be crucial for accessing specific stereoisomers.

Transformation Catalyst/Reagent Expected Product Significance Representative Reference for Similar Compounds
Asymmetric Transfer HydrogenationChiral Ruthenium ComplexesEnantiomerically enriched Ethyl 6-methoxy-3-hydroxyhexanoateAccess to valuable chiral building blocks. organic-chemistry.orgunc.edu
Biocatalytic ReductionDehydrogenases, Baker's YeastEnantiomerically pure Ethyl 6-methoxy-3-hydroxyhexanoateGreen and sustainable method for chiral synthesis. nih.govresearchgate.net
Diastereoselective ReductionModifying existing stereocenterssyn- or anti- diols from hydroxylated derivativesControl over multiple stereocenters in complex molecules. nih.gov

Diversification of Applications in Complex Chemical Synthesis and Materials Science

The versatile functionality of this compound makes it an attractive building block for the synthesis of more complex molecules and for potential applications in materials science. fiveable.meresearchgate.net

Complex Chemical Synthesis: β-Keto esters are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrimidines, which are core structures in many biologically active molecules. acs.org The reaction of this compound with amidines could lead to a range of novel substituted pyrimidin-4-ols. Furthermore, the ability to perform alkylation at the α-position, followed by hydrolysis and decarboxylation, provides a route to functionalized ketones. aklectures.com This reactivity can be exploited in the synthesis of natural products and pharmaceutical intermediates.

Materials Science: The potential of β-keto esters in materials science is an emerging area of research. The ester and ketone functionalities can participate in polymerization reactions, and the methoxy group could influence the properties of the resulting polymers, such as solubility and thermal stability. For example, β-keto esters can be used in the synthesis of polyesters with adaptable covalent networks through transesterification chemistry. acs.org Investigating the incorporation of this compound into polymer backbones or as a functional monomer could lead to the development of new materials with tailored properties.

Application Area Potential Transformation/Use Resulting Products/Materials Potential Impact Representative Reference for β-Keto Esters
Complex SynthesisReaction with amidinesSubstituted pyrimidin-4-olsAccess to novel biologically active compounds. acs.org
Complex SynthesisAlkylation and decarboxylationFunctionalized ketonesVersatile intermediates for natural product synthesis. aklectures.com
Materials SciencePolymerization monomerFunctional polyestersDevelopment of new materials with tunable properties. acs.org

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 6-methoxy-3-oxohexanoate, and how are intermediates stabilized during synthesis?

this compound can be synthesized via β-keto ester formation, often involving enolate chemistry. For example, chain elongation using lithium enolates of esters (e.g., tert-butyl acetate) is a key step, though intermediates like tert-butyl 5,6-isopropylidenedioxy-3-oxohexanoate may require stabilization due to thermal instability during distillation. Alternative routes involve activating carboxylic acids with reagents like N,N'-carbonyldiimidazole (CDI) to form mixed anhydrides, enabling coupling with magnesium enolates for improved stability . Purification via distillation under reduced pressure is critical for isolating the final product.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography validate the structural integrity of this compound?

  • NMR : The keto-enol tautomerism of the β-keto ester group can be monitored using 1H^1H NMR (e.g., δ 3.5–4.5 ppm for enolic protons) and 13C^{13}C NMR (δ ~200 ppm for the ketone carbonyl).
  • X-ray crystallography : Programs like SHELXL and ORTEP-III are used to resolve crystal structures. SHELXL refines high-resolution data and handles twinned crystals, while ORTEP generates thermal ellipsoid plots for visualizing molecular geometry .

Advanced Research Questions

Q. How do homogeneous catalysts (e.g., Rh(I)/Ru(II)-phosphine complexes) influence stereoselectivity in the hydrogenation of this compound derivatives?

Catalytic systems such as Ru[(R)-Tol-BINAP]Cl₂ with sodium acetate achieve high syn-selectivity (syn/anti ratio >20:1) in hydrogenating β-keto esters. Solvent polarity plays a critical role: polar solvents (e.g., methanol) enhance enantioselectivity with Ru catalysts, while nonpolar solvents favor Rh systems. Mechanistic studies suggest that ligand chirality and substrate-catalyst π-interactions dictate stereochemical outcomes .

Q. What computational strategies are effective in predicting the reactivity and stability of this compound under varying reaction conditions?

Density Functional Theory (DFT) calculations can model transition states for keto-enol tautomerism and predict regioselectivity in nucleophilic attacks. Molecular dynamics simulations assess solvent effects on conformational stability. For example, polar solvents stabilize the enolate form, influencing reactivity in aldol condensations .

Q. How can contradictory data on catalytic efficiency in hydrogenation reactions be resolved through experimental design?

Discrepancies in reported catalyst performance (e.g., Rh vs. Ru systems) may arise from solvent polarity, substrate purity, or ligand decomposition. Controlled studies should:

  • Standardize solvent systems (e.g., methanol vs. toluene).
  • Use chiral HPLC to verify enantiomeric excess (ee).
  • Monitor catalyst stability via in situ IR spectroscopy. Cross-referencing with crystallographic data (e.g., bond angles in catalyst-substrate adducts) can validate mechanistic hypotheses .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Key issues include:

  • Intermediate instability : Replace tert-butyl esters with ethyl esters for improved thermal stability during distillation.
  • Catalyst loading : Optimize substrate/catalyst ratios (e.g., 1000:1 for Ru systems) to reduce costs.
  • Byproduct formation : Use flow chemistry to minimize side reactions and enhance yield reproducibility .

Methodological Resources

  • Crystallography : SHELXL for refining high-resolution data and handling twinned crystals ; ORTEP-III for visualizing molecular geometry .
  • Catalysis : Comparative studies of Rh(I) and Ru(II) complexes with chiral phosphine ligands .
  • Computational Tools : DFT for modeling tautomerism and molecular dynamics for solvent-effect analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.